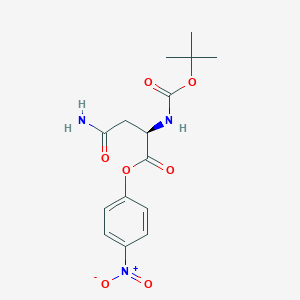

Boc-D-Asn-ONp

Beschreibung

BenchChem offers high-quality Boc-D-Asn-ONp suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-Asn-ONp including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(4-nitrophenyl) (2R)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O7/c1-15(2,3)25-14(21)17-11(8-12(16)19)13(20)24-10-6-4-9(5-7-10)18(22)23/h4-7,11H,8H2,1-3H3,(H2,16,19)(H,17,21)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAPXDJMULQXGDD-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)N)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4587-33-1 | |

| Record name | L-Asparagine, N2-((1,1-dimethylethoxy)carbonyl)-, 4-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004587331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-, 4-nitrophenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Introduction: The Pivotal Role of Boc-D-Asn-ONp in Peptide Chemistry

An In-depth Technical Guide to the Stability and Recommended Storage of Boc-D-Asn-ONp

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the stability and optimal storage conditions for N-α-tert-Butoxycarbonyl-D-asparagine 4-nitrophenyl ester (Boc-D-Asn-ONp). As a critical reagent in peptide synthesis, understanding its chemical integrity is paramount for reproducible and high-yield outcomes.

Boc-D-Asn-ONp is an activated amino acid derivative essential for the stepwise construction of peptides. The tert-butoxycarbonyl (Boc) group provides temporary protection for the N-terminus, while the 4-nitrophenyl (ONp) ester activates the C-terminal carboxyl group. This activation facilitates nucleophilic attack by the free amino group of a growing peptide chain, forming a new peptide bond with high efficiency.

However, the very feature that makes the ONp-ester an effective activating group—its electron-withdrawing nature—also renders the molecule susceptible to degradation. The purity of this reagent directly impacts the success of peptide synthesis, as impurities can introduce deletion sequences, side-reaction products, and purification challenges. This document provides a detailed analysis of the degradation pathways of Boc-D-Asn-ONp and outlines scientifically grounded protocols for its storage and handling.

Core Stability Challenges: Degradation Pathways

The chemical stability of Boc-D-Asn-ONp is primarily threatened by two distinct chemical reactions: hydrolysis and intramolecular cyclization. These processes are significantly influenced by environmental factors such as temperature, moisture, and pH.

Hydrolysis: The Pervasive Threat of Water

The most common degradation pathway is the hydrolysis of the active ester linkage. This reaction involves the cleavage of the bond between the carboxyl group and the 4-nitrophenol leaving group by water.

-

Causality: The ester carbonyl carbon is highly electrophilic due to the electron-withdrawing effect of the 4-nitrophenyl group. This makes it a prime target for nucleophilic attack by water molecules. The reaction is significantly accelerated in the presence of bases, which generate hydroxide ions (a more potent nucleophile), or acids, which protonate the carbonyl oxygen, further increasing its electrophilicity.

-

Consequence: Hydrolysis results in the formation of Boc-D-asparagine (the "free acid") and 4-nitrophenol. The accumulation of Boc-D-asparagine is particularly problematic in peptide synthesis as it can lead to "false capping" or failed coupling, resulting in the termination of the peptide chain and the generation of truncated, difficult-to-separate impurities. The yellow color of 4-nitrophenol can serve as a visual indicator of significant degradation.

Intramolecular Cyclization: A Side-Chain Mediated Degradation

A degradation pathway specific to asparagine (and glutamine) derivatives is intramolecular cyclization, leading to the formation of a succinimide derivative.

-

Causality: The side-chain amide of asparagine can act as an internal nucleophile, attacking the activated C-terminal ester. This intramolecular reaction is sterically favored, leading to the formation of a stable five-membered ring structure (a succinimide) and the concomitant release of 4-nitrophenol.

-

Consequence: The formation of Boc-D-succinimide is a critical impurity. During peptide synthesis, this cyclic intermediate can lead to the incorporation of a β-aspartyl residue instead of the intended α-aspartyl residue, fundamentally altering the peptide's backbone structure and, consequently, its biological activity.

The primary degradation pathways are illustrated in the diagram below.

Caption: Degradation pathways of Boc-D-Asn-ONp.

Recommended Storage and Handling Protocols

To preserve the chemical integrity of Boc-D-Asn-ONp, strict adherence to validated storage and handling procedures is non-negotiable. The following recommendations are designed to mitigate the risks of hydrolysis and cyclization.

Long-Term Storage Conditions

The primary goal of long-term storage is to minimize molecular mobility and exclude environmental reactants, principally water.

| Parameter | Recommended Condition | Scientific Rationale |

| Temperature | -20°C or below | Reduces the kinetic energy of molecules, dramatically slowing the rates of all chemical reactions, including hydrolysis and cyclization. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric air, which contains variable amounts of moisture, thereby creating a dry environment that directly inhibits hydrolysis. |

| Container | Tightly Sealed, Opaque Vial | Prevents the ingress of ambient moisture and air. Opaque containers protect the compound from potential photolytic degradation, although this is a lesser concern for this specific molecule. |

| Desiccation | Store within a Desiccator | Provides a secondary barrier against moisture, ensuring that any moisture that permeates the container seal is absorbed by the desiccant (e.g., silica gel). |

Standard Operating Procedure for Handling

Proper handling during use is as critical as long-term storage to prevent acute degradation.

Caption: Workflow for handling Boc-D-Asn-ONp.

Self-Validating System: The critical step in this workflow is equilibration to room temperature before opening the container. Opening a cold vial in a room-temperature environment will cause atmospheric moisture to immediately condense on the cold solid, compromising the entire batch. By allowing it to warm in a desiccator, the risk of condensation is eliminated.

Experimental Verification of Stability: A Protocol

The stability of a given lot of Boc-D-Asn-ONp should be periodically verified, especially if it has been stored for an extended period or if suboptimal handling is suspected. High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

HPLC-Based Purity Assessment

This protocol provides a robust method for separating the parent compound from its primary degradants.

Methodology:

-

Sample Preparation:

-

Accurately prepare a 1 mg/mL solution of Boc-D-Asn-ONp in acetonitrile.

-

Vortex briefly to ensure complete dissolution.

-

Immediately analyze to establish a baseline (T=0) purity profile.

-

-

Forced Degradation (Optional but Recommended):

-

To confirm peak identities, subject the sample solution to stress conditions:

-

Acidic: Add 10 µL of 1 M HCl.

-

Basic: Add 10 µL of 1 M NaOH (hydrolysis and cyclization will be rapid).

-

Aqueous: Dilute 1:1 with water.

-

-

Incubate stressed samples at 40°C for 1-4 hours and re-analyze.

-

-

HPLC Conditions:

| Parameter | Specification |

| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |

| Gradient | 10% to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 270 nm (optimal for 4-nitrophenol) and 220 nm |

| Injection Volume | 10 µL |

Data Interpretation:

-

Boc-D-Asn-ONp: The main peak, with a characteristic retention time.

-

4-Nitrophenol: A relatively early-eluting peak.

-

Boc-D-Asn: An earlier eluting, more polar peak than the parent compound.

-

Boc-D-Succinimide: A peak that may elute close to the parent compound. Its identity can be confirmed by mass spectrometry or by observing its formation under basic conditions.

The purity is calculated as the area of the Boc-D-Asn-ONp peak divided by the total area of all peaks, expressed as a percentage. A purity of ≥98% is generally considered acceptable for use in synthesis.

Conclusion

The chemical integrity of Boc-D-Asn-ONp is a critical, yet controllable, variable in peptide synthesis. Its susceptibility to hydrolysis and intramolecular cyclization necessitates a rigorous and scientifically-informed approach to its storage and handling. By implementing the protocols outlined in this guide—principally storage at -20°C under a dry, inert atmosphere and meticulous handling to prevent moisture exposure—researchers can ensure the reliability and performance of this essential reagent, leading to higher quality synthetic peptides and more trustworthy experimental outcomes.

References

-

Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

-

Geiger, R., & König, W. (1981). Amide-Side-Chain Protection in Peptide Synthesis. In E. Gross & J. Meienhofer (Eds.), The Peptides: Analysis, Synthesis, Biology, Vol. 3 (pp. 1-99). Academic Press. [Link]

The Strategic Role of the p-Nitrophenyl Ester in the Activation of Boc-D-Asn-ONp for Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the intricate landscape of peptide synthesis, the choice of activating group is a critical determinant of reaction efficiency, yield, and the preservation of chiral integrity. Among the arsenal of available methods, the use of p-nitrophenyl (PNP) esters, exemplified by Nα-Boc-D-asparagine p-nitrophenyl ester (Boc-D-Asn-ONp), represents a robust and well-established strategy. This technical guide provides an in-depth exploration of the multifaceted role of the p-nitrophenyl ester in the activation of Boc-D-Asn-ONp. We will dissect the underlying chemical principles that govern its function as an effective leaving group, detail its practical application in both solid-phase and solution-phase peptide synthesis, and address potential side reactions and mitigation strategies. This guide is intended to serve as a comprehensive resource for researchers seeking to leverage the advantages of p-nitrophenyl ester chemistry for the successful synthesis of complex peptides.

Introduction: The Imperative of Carboxyl Group Activation in Peptide Synthesis

The formation of a peptide bond, the amide linkage between two amino acids, is a condensation reaction that is not spontaneous under standard conditions. The core challenge lies in the low electrophilicity of the carboxylic acid carbon and the relatively low nucleophilicity of the amino group. To facilitate this crucial reaction, the carboxyl group of the incoming amino acid must be "activated" to enhance its reactivity towards the nucleophilic attack by the N-terminal amine of the growing peptide chain.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of one of the major strategies in solid-phase peptide synthesis (SPPS).[1][2][3] This acid-labile group effectively shields the α-amino group of the amino acid monomer, preventing self-polymerization and directing the reaction to the desired C-terminus.[4][5] However, the successful incorporation of a Boc-protected amino acid, such as Boc-D-Asn-OH, hinges on the efficient activation of its C-terminal carboxyl group.

The p-Nitrophenyl Ester: A Superior Activating Moiety

The p-nitrophenyl ester (ONp) has long been recognized as a highly effective activating group in peptide synthesis.[6][7][8] Its utility stems from a delicate balance of reactivity and stability, a combination that is crucial for practical and high-yielding peptide coupling reactions.

Mechanism of Activation: The Electron-Withdrawing Effect

The efficacy of the p-nitrophenyl group as a leaving group is rooted in the powerful electron-withdrawing nature of the nitro (-NO₂) group. This group, positioned para to the ester linkage, exerts a strong inductive and resonance effect, pulling electron density away from the phenyl ring and, consequently, from the ester's carbonyl carbon.

This electron withdrawal significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the free amino group of the peptide chain. Upon attack, the p-nitrophenolate anion is expelled. The stability of this anion is a key driving force for the reaction. The negative charge on the phenolate oxygen is delocalized across the aromatic ring and, most importantly, onto the nitro group, rendering it an excellent leaving group.

Caption: Nucleophilic attack on the activated carbonyl of Boc-D-Asn-ONp.

Advantages of p-Nitrophenyl Esters in Peptide Synthesis

The use of p-nitrophenyl esters like Boc-D-Asn-ONp offers several distinct advantages:

-

Crystallinity and Stability: Many p-nitrophenyl esters are crystalline solids that are stable for long-term storage, facilitating their handling and purification.[9] This contrasts with some other activated species that are generated in situ and may be less stable.

-

Moderate Reactivity: While highly activated, p-nitrophenyl esters are generally less reactive than some other coupling reagents, which can help to minimize side reactions such as racemization.[8]

-

Reaction Monitoring: The release of the p-nitrophenolate anion, which is yellow, can be used to monitor the progress of the coupling reaction spectrophotometrically.[10]

Experimental Protocols: Utilizing Boc-D-Asn-ONp in Peptide Synthesis

The application of Boc-D-Asn-ONp is versatile, finding utility in both solid-phase and solution-phase peptide synthesis methodologies.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a classical approach in SPPS.[1][3]

Step-by-Step Methodology:

-

Resin Preparation: Start with a suitable resin, such as Merrifield or PAM resin, pre-loaded with the C-terminal amino acid.[1][11] Swell the resin in an appropriate solvent like dichloromethane (DCM).[3]

-

Boc Deprotection: Remove the N-terminal Boc group from the resin-bound peptide by treating it with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50%).[2][11][12] This step exposes the free amino group for the next coupling cycle.

-

Neutralization: Neutralize the resulting trifluoroacetate salt of the amine with a base, such as diisopropylethylamine (DIEA), in DCM or dimethylformamide (DMF) to generate the free amine.[1]

-

Coupling: Dissolve Boc-D-Asn-ONp (typically 2-4 equivalents relative to the resin loading) in a suitable solvent like DMF or a DCM/DMF mixture. Add this solution to the neutralized peptide-resin. The coupling reaction is generally allowed to proceed for several hours to overnight at room temperature.

-

Washing: After the coupling is complete, thoroughly wash the resin with DMF and DCM to remove excess reagents and the p-nitrophenol byproduct.[]

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser (ninhydrin) test, which detects the presence of free primary amines.[2] A negative test indicates a successful coupling.

-

Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage: Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[3]

Caption: General workflow for Boc-SPPS using Boc-D-Asn-ONp.

Solution-Phase Peptide Synthesis Protocol

Solution-phase synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides.

Step-by-Step Methodology:

-

Reactant Preparation: Dissolve the N-terminally deprotected peptide ester in a suitable aprotic solvent (e.g., DMF, DCM, or ethyl acetate). In a separate flask, dissolve an equimolar amount of Boc-D-Asn-ONp.

-

Coupling Reaction: Combine the two solutions and stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, the crude product is typically worked up by washing with aqueous acid and base to remove unreacted starting materials and the p-nitrophenol byproduct.[14] The desired Boc-protected peptide can then be purified by crystallization or column chromatography.[15]

Potential Side Reactions and Mitigation Strategies

While the use of Boc-D-Asn-ONp is generally robust, researchers should be aware of potential side reactions, particularly those related to the asparagine side chain.

Dehydration of the Asparagine Side Chain

Under certain activation conditions, particularly with carbodiimides like DCC, the side-chain amide of asparagine can undergo dehydration to form a nitrile.[16][17] The use of p-nitrophenyl esters significantly mitigates this side reaction. However, to completely avoid it, especially in sensitive sequences, protection of the asparagine side-chain amide with a group like the 4,4'-dimethoxybenzhydryl (Mbh) group can be employed.[16]

Aspartimide Formation

Another potential side reaction involving asparagine (and aspartic acid) is the formation of a cyclic aspartimide intermediate.[17][18] This can occur under both acidic and basic conditions and can lead to racemization and the formation of β-peptide linkages.[18] While less prevalent with the milder activation provided by p-nitrophenyl esters compared to some other methods, careful control of reaction conditions, such as avoiding excess base, is recommended.

Racemization

Racemization of the activated amino acid is a perennial concern in peptide synthesis. The formation of a 5(4H)-oxazolone intermediate is a common pathway for racemization.[17] The use of pre-activated, stable p-nitrophenyl esters helps to minimize the pre-activation times that can contribute to oxazolone formation.

Quantitative Data Summary

| Parameter | p-Nitrophenyl Esters | Other Activating Agents (e.g., TFP Esters) |

| Stability | Generally high, often crystalline solids[9] | Can be less stable, sometimes requiring in situ generation |

| Reactivity | Moderate, allowing for controlled coupling[8] | Can be highly reactive, potentially leading to side reactions |

| Yields | Typically good to excellent | Variable, dependent on the specific reagent and conditions |

| Racemization | Generally low[8] | Can be a significant issue with some highly reactive agents |

| Cost-Effectiveness | Often more economical[19] | Can be more expensive |

Conclusion

The p-nitrophenyl ester plays a pivotal and strategic role in the activation of Boc-D-Asn-ONp for peptide synthesis. Its effectiveness is a direct consequence of the electronic properties of the p-nitrophenyl group, which transforms the carboxyl group into a highly reactive yet stable electrophile. The practical advantages of using Boc-D-Asn-ONp, including its stability, ease of handling, and the ability to monitor reaction progress, make it a valuable tool for both solid-phase and solution-phase peptide synthesis. A thorough understanding of the underlying chemistry, coupled with the implementation of optimized protocols and an awareness of potential side reactions, will enable researchers to harness the full potential of this powerful synthetic methodology in the pursuit of novel and complex peptide-based therapeutics and research tools.

References

-

The synthesis and polymerization of peptide p-nitrophenyl esters. Australian Journal of Chemistry.[Link]

-

Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. Request PDF.[Link]

-

Peptide Bond Formation by Using p-Nitrophenyl Esters. Thieme.[Link]

-

Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. Request PDF | ResearchGate.[Link]

-

Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.[Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.[Link]

-

Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. National Institutes of Health.[Link]

-

p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. ScienceDirect.[Link]

-

4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. National Institutes of Health.[Link]

-

Methods and protocols of modern solid phase peptide synthesis. HAL open science.[Link]

-

Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications.[Link]

-

Side reactions in solid-phase peptide synthesis and their applications. PubMed.[Link]

-

Synthesis and characterization of a novel dipeptide and its complex. Der Pharma Chemica.[Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.[Link]

-

ChemRxiv. [Link]

-

Peptide Synthesis with the Boc Protecting Group. YouTube.[Link]

-

4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Royal Society of Chemistry.[Link]

-

Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. PubMed.[Link]

-

Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity. MDPI.[Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal.[Link]

-

Boc Solid Phase Peptide Synthesis. Bachem.[Link]

-

A Computational Study of the Mechanism of Succinimide Formation in the Asn–His Sequence: Intramolecular Catalysis by the His Side Chain. MDPI.[Link]

Sources

- 1. peptide.com [peptide.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. youtube.com [youtube.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. connectsci.au [connectsci.au]

- 7. thieme-connect.com [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Experimental and In Silico Approaches to Study Carboxylesterase Substrate Specificity | MDPI [mdpi.com]

- 11. chempep.com [chempep.com]

- 12. moodle2.units.it [moodle2.units.it]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. peptide.com [peptide.com]

- 19. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]

coupling efficiency of Boc-D-Asn-ONp in SPPS

Application Note & Protocol Guide

Topic: Optimizing Coupling Efficiency of Boc-D-Asn-ONp in Solid-Phase Peptide Synthesis (SPPS) For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Asparagine Challenge in Peptide Synthesis

The incorporation of asparagine (Asn) residues is a frequent yet challenging task in Solid-Phase Peptide Synthesis (SPPS). While seemingly straightforward, the side-chain amide of asparagine introduces significant synthetic hurdles that can compromise the yield and purity of the final peptide. The two primary obstacles are the poor solubility of standard protected asparagine derivatives in common SPPS solvents and the propensity of the side-chain amide to undergo deleterious side reactions during the carboxyl activation step.[1]

Historically, one of the most problematic side reactions is the dehydration of the side-chain amide to form a β-cyanoalanine residue.[2][3] This irreversible transformation is particularly prevalent when using carbodiimide-based coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), which generate highly reactive intermediates.[4][5] A second major side reaction, aspartimide formation, involves a base-catalyzed cyclization that can lead to a mixture of α- and β-aspartyl peptides and racemization, severely complicating purification.[6][7]

To navigate these challenges, various strategies have been developed. One classical and effective approach within the Boc/Bzl protection scheme is the use of pre-activated esters, such as Nα-Boc-D-Asn-p-nitrophenyl ester (Boc-D-Asn-ONp). This guide provides a detailed examination of the chemistry, advantages, and limitations of using Boc-D-Asn-ONp, offering field-proven protocols and troubleshooting advice to ensure maximal coupling efficiency.

Part 1: The Mechanistic Landscape of Asparagine Side Reactions

A thorough understanding of the underlying chemical mechanisms is critical to appreciating the strategic value of Boc-D-Asn-ONp and making informed decisions during synthesis.

Side-Chain Dehydration: The Carbodiimide Problem

When a standard protected asparagine (Boc-D-Asn-OH) is activated with a carbodiimide reagent (e.g., DIC), a highly reactive O-acylisourea intermediate is formed. This intermediate is susceptible to intramolecular attack by the side-chain amide nitrogen, leading to the elimination of water and the irreversible formation of a β-cyanoalanine residue in the peptide sequence.[4] This side product, having lost 18 Da, is often difficult to separate from the desired peptide.[4]

Aspartimide Formation

Aspartimide formation is a base-catalyzed intramolecular cyclization. The backbone amide nitrogen of the residue following the aspartic acid or asparagine attacks the side-chain carbonyl, forming a five-membered succinimide ring.[7][8] This side reaction is particularly problematic in Fmoc-SPPS due to the repeated use of piperidine for deprotection, but it can also occur under the basic conditions of the neutralization step in Boc-SPPS.[6][9] The resulting aspartimide intermediate is unstable and can be opened by nucleophiles to yield a mixture of D/L-α-peptides and D/L-β-peptides, which are often inseparable by HPLC.[7]

Part 2: The Boc-D-Asn-ONp Strategy: A Proactive Solution

Using a p-nitrophenyl (ONp) active ester is a proactive strategy to circumvent the primary challenge of side-chain dehydration.

Mechanism of Action

Boc-D-Asn-ONp is a pre-activated amino acid derivative. The electron-withdrawing nature of the p-nitrophenyl group makes the ester carbonyl highly susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain. Crucially, this approach completely bypasses the need for in situ activation with carbodiimides . By avoiding the formation of the O-acylisourea intermediate, the pathway leading to nitrile formation is eliminated.[10]

However, this reliability comes at the cost of reaction speed. ONp esters are known to have slower coupling kinetics compared to modern, highly efficient coupling reagents like HBTU or PyBOP.[2][11] Therefore, extended coupling times and careful monitoring are essential for achieving high efficiency.

Comparative Analysis of Asparagine Incorporation Strategies

The choice of which asparagine derivative and coupling strategy to use depends on the specific peptide sequence, the scale of the synthesis, and available resources.

| Parameter | Boc-D-Asn-ONp | Boc-D-Asn-OH + DIC/HOBt | Boc-D-Asn(Xan)-OH + HBTU |

| Primary Advantage | Avoids side-chain dehydration.[10] | Cost-effective and widely available reagents.[12] | "Gold standard"; highly efficient, suppresses both dehydration and aspartimide formation.[2] |

| Coupling Speed | Slow (2-12 hours) | Moderate (1-4 hours)[2] | Fast (10-60 minutes)[2] |

| Risk of Dehydration | None | High, especially without HOBt.[4] | Very Low. The Xan group protects the side-chain amide.[13][14] |

| Solubility | Moderate | Poor | Good. The Xan group improves solubility.[10][15] |

| Monitoring | Mandatory (Kaiser test) | Mandatory (Kaiser test) | Recommended (Kaiser test) |

| Typical Use Case | When carbodiimide-free coupling is essential; for sequences not prone to aggregation. | Routine synthesis where cost is a primary driver and risks are acceptable. | Difficult sequences, long peptides, or when maximal purity and yield are required. |

Part 3: Experimental Protocols

These protocols are designed to be self-validating through the integration of reaction monitoring steps. Adherence to these procedures will maximize the coupling efficiency of Boc-D-Asn-ONp.

Protocol 1: Standard Boc-SPPS Cycle Workflow

This diagram illustrates the key steps in a single cycle of Boc-based solid-phase peptide synthesis. The "Coupling" step is where Protocol 2 is executed.

Protocol 2: Coupling of Boc-D-Asn-ONp

This protocol details the specific steps for incorporating Boc-D-Asn-ONp onto the resin-bound peptide.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-D-Asn-ONp (3.0 equivalents relative to resin loading)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Diisopropylethylamine (DIEA)

-

Hydroxybenzotriazole (HOBt) (Optional, 1.0 equivalent)

Procedure:

-

Resin Preparation: Following Nα-Boc deprotection (e.g., 50% TFA in DCM) and subsequent washing, ensure the peptide-resin is thoroughly neutralized (e.g., 10% DIEA in DMF for 2 x 2 min) and washed again with DMF (3x) and DCM (3x) to remove excess base.[16]

-

Coupling Solution Preparation: In a separate vessel, dissolve Boc-D-Asn-ONp (3.0 eq.) in DMF (approx. 5-10 mL per gram of resin).

-

Scientist's Note: While not strictly necessary for active esters, the addition of HOBt (1.0 eq.) to the coupling solution can act as a catalyst and may help accelerate the slow kinetics of the ONp ester coupling.

-

-

Coupling Reaction: Add the Boc-D-Asn-ONp solution to the vessel containing the neutralized peptide-resin.

-

Agitation: Agitate the mixture at room temperature using a mechanical shaker or nitrogen bubbling.

-

Reaction Time & Monitoring: The coupling reaction is significantly slower than with modern reagents.

-

Allow the reaction to proceed for a minimum of 2 hours.

-

After 2 hours, perform a qualitative ninhydrin (Kaiser) test (see Protocol 3) to monitor for the presence of free primary amines.[12]

-

If the Kaiser test is positive (blue/purple beads), continue the reaction and re-test every 1-2 hours. A total coupling time of 4-12 hours may be required for completion.

-

If the test remains positive after 4-6 hours, a recoupling may be necessary. Filter the resin, wash with DMF, and repeat steps 3-5 with a fresh solution of Boc-D-Asn-ONp.

-

-

Final Washing: Once the Kaiser test is negative (yellow/colorless beads), filter the resin and wash thoroughly with DMF (3x), DCM (3x), and Methanol (2x) to remove all soluble reagents and the p-nitrophenol byproduct. Dry the resin under vacuum.

Protocol 3: Monitoring with the Kaiser Test

This qualitative test is essential for validating the completion of each coupling step.[12]

Reagents:

-

Reagent A: 5% (w/v) Ninhydrin in ethanol

-

Reagent B: 80% (w/v) Phenol in ethanol

-

Reagent C: 2% (v/v) 0.001M aqueous KCN in pyridine

Procedure:

-

Collect a small sample of resin beads (approx. 5-10 mg) in a small glass test tube.

-

Wash the beads with ethanol (2x) to remove residual DMF.

-

Add 2-3 drops each of Reagent A, Reagent B, and Reagent C.

-

Heat the test tube at 100-110°C for 5 minutes.

-

Observe the color of the beads and the solution.

-

Positive Result (Incomplete Coupling): Dark blue or purple beads/solution.

-

Negative Result (Complete Coupling): Yellow, orange, or colorless beads/solution.

-

Part 4: Troubleshooting and Final Considerations

Expert Recommendation: While Boc-D-Asn-ONp is a viable tool for preventing side-chain dehydration, its use has largely been superseded by side-chain protected derivatives like Boc-D-Asn(Xan)-OH . The xanthyl (Xan) group provides robust protection against both dehydration and aspartimide formation while also improving the derivative's solubility.[2][10][14] For the synthesis of long or complex peptides, Boc-D-Asn(Xan)-OH coupled with a modern, high-efficiency reagent like HBTU or PyBOP is the recommended strategy for achieving the highest possible yield and purity.

References

- Benchchem. (2025). Application Notes and Protocols for the Use of Boc-Asn(Xan)-OH in Solid-Phase Peptide Synthesis. Benchchem.

- Kong, M. J. W., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. CHEMBIOCHEM.

- Gausepohl, H., et al. (1992). Asparagine coupling in Fmoc solid phase peptide synthesis. PubMed.

- Iris Biotech GmbH. (n.d.).

- ResearchGate. (n.d.). Aspartimide formation during SPPS a Base-promoted aspartimide formation...

- Benchchem. (2025). A Comparative Guide to Protecting Groups for Asparagine in Peptide Synthesis. Benchchem.

- Benchchem. (2025). A Comparative Guide to Boc-Asn(Xan)-OH and Boc-Asn(Trt)-OH in Peptide Synthesis. Benchchem.

- Benchchem. (2025). Technical Support Center: Asparagine Coupling in Fmoc Solid-Phase Peptide Synthesis. Benchchem.

- Aapptec Peptides. (n.d.).

- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of Boc-Gln(Xan)-OH in Advancing Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Aapptec Peptides. (n.d.). Boc-Asn(Xan)-OH [65420-40-8]. Aapptec.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

- Benchchem. (2025). Technical Support Center: Optimizing Boc-D-Lys-OH Coupling in SPPS. Benchchem.

- Benchchem. (n.d.). Comparing Fmoc and Boc strategies in solid-phase peptide synthesis. Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. bachem.com [bachem.com]

- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. media.iris-biotech.de [media.iris-biotech.de]

- 8. researchgate.net [researchgate.net]

- 9. chempep.com [chempep.com]

- 10. peptide.com [peptide.com]

- 11. peptide.com [peptide.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. peptide.com [peptide.com]

- 15. nbinno.com [nbinno.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Application Note & Protocols: Activation and Coupling of Boc-D-Asn-ONp in Peptide Synthesis

Abstract

The incorporation of D-asparagine residues into peptide sequences is a critical step in the synthesis of analogs with modified biological activity and stability. Nα-Boc-D-Asparagine p-nitrophenyl ester (Boc-D-Asn-ONp) serves as a classical, pre-activated building block for this purpose within the framework of Boc-chemistry solid-phase peptide synthesis (SPPS). This guide provides an in-depth analysis of the activation and coupling strategy for Boc-D-Asn-ONp. We will explore the underlying chemical principles of p-nitrophenyl active esters, detail the primary challenges associated with asparagine incorporation—namely side-chain dehydration and aspartimide formation—and explain how the use of a pre-activated ester mitigates some of these risks. This document furnishes researchers, scientists, and drug development professionals with field-proven, step-by-step protocols, troubleshooting guidance, and the scientific rationale behind experimental choices to ensure successful and high-purity peptide synthesis.

Scientific Foundation: The Chemistry of Boc-D-Asn-ONp

The Role and Mechanism of the p-Nitrophenyl (ONp) Ester

In peptide synthesis, the formation of an amide bond requires the activation of the carboxylic acid of the incoming amino acid. Boc-D-Asn-ONp is a type of "active ester," where the carboxyl group is pre-activated. The electron-withdrawing nature of the p-nitrophenyl group renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain.[1][2]

The coupling reaction proceeds via a straightforward nucleophilic acyl substitution mechanism. The N-terminal amine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the stable p-nitrophenolate anion as a leaving group and forming the desired peptide bond.[3] The release of the yellow-colored p-nitrophenolate can also serve as a qualitative or quantitative indicator of reaction progress.

Caption: General mechanism for peptide bond formation using a p-nitrophenyl active ester.

Critical Challenges in Asparagine Incorporation

The unique side-chain amide of asparagine presents specific challenges during peptide synthesis that can lead to significant impurities if not properly managed.

-

Side-Chain Dehydration: During carboxyl activation, particularly with strong dehydrating agents like carbodiimides (e.g., DCC), the side-chain amide of asparagine can be irreversibly dehydrated to form a β-cyanoalanine residue.[4][5] This side reaction is a major cause of failure in sequences containing asparagine. A key advantage of using a pre-formed active ester like Boc-D-Asn-ONp is that the activation step is performed prior to its introduction into the synthesis cycle, thus significantly minimizing the risk of this side reaction compared to in-situ activation methods.[6][7]

-

Aspartimide Formation: This side reaction occurs when the backbone amide nitrogen attacks the activated carboxyl group, forming a five-membered succinimide ring known as an aspartimide.[8] This intermediate can then be opened by nucleophiles (like the incoming amine or piperidine in Fmoc chemistry) to yield a mixture of the desired α-peptide and the undesired β-peptide, where the peptide chain continues from the side-chain carboxyl group. This process is often accompanied by racemization at the α-carbon. While milder activation with ONp esters reduces this risk, it is not eliminated, especially with extended reaction times or the use of excess base.

Caption: Competing reaction pathways for an activated asparagine residue in SPPS.

Protocol Rationale and Optimization

Justification for Using Boc-D-Asn-ONp

The choice of Boc-D-Asn-ONp is a balance between reactivity and safety against side reactions.

| Parameter | Advantage / Disadvantage | Causality and Field-Proven Insight |

| Reactivity | Moderate. Slower than modern uronium salts (HBTU, HATU). | The moderate reactivity reduces the propensity for side reactions like aspartimide formation and racemization.[9] However, this necessitates careful monitoring to ensure the coupling reaction goes to completion, as incomplete coupling can lead to deletion sequences.[10][11] |

| Side Reaction Profile | Advantageous. Low risk of side-chain dehydration. | Because the carboxyl group is pre-activated under controlled conditions, the risk of nitrile formation during the coupling step on the resin is significantly lower than with in-situ carbodiimide activation.[6][7] |

| Handling & Reagents | Simple. No additional coupling reagent is needed. | The protocol is simplified as it eliminates the need to prepare and handle coupling reagents like DIC or HBTU, reducing potential sources of error and side reactions associated with those reagents. |

| Monitoring | Advantageous. Release of colored byproduct. | The release of the yellow p-nitrophenolate upon successful coupling provides a visual confirmation that the reaction is proceeding. This must be thoroughly washed from the resin to avoid interference with subsequent monitoring steps. |

| Side-Chain Protection | None. | Boc-D-Asn-ONp lacks side-chain protection. For sequences prone to aggregation or requiring enhanced solubility, derivatives like Boc-D-Asn(Trt)-OH may be preferable, though they require a separate activation step.[5][12] |

Optimizing Coupling Conditions

-

Solvent: N,N-Dimethylformamide (DMF) is the standard solvent. For sequences known to aggregate, switching to N-Methyl-2-pyrrolidone (NMP) or adding chaotropic salts may improve coupling efficiency.[13]

-

Base for Neutralization: A non-nucleophilic hindered base such as N,N-Diisopropylethylamine (DIEA) is used to neutralize the N-terminal amine TFA salt prior to coupling. Use the minimum amount necessary, as excess base can promote side reactions like aspartimide formation.

-

Reaction Monitoring: The Kaiser (ninhydrin) test is a reliable method to confirm the absence of free primary amines after coupling.[11] A negative test (clear or yellowish beads) indicates a complete reaction. A positive test (blue/purple beads) signifies incomplete coupling and necessitates action.

Detailed Experimental Protocols

These protocols are designed for manual solid-phase peptide synthesis using the Boc/Bzl strategy.

Protocol 1: Standard Coupling of Boc-D-Asn-ONp

This protocol assumes the synthesis is proceeding on 1.0 g of resin with a substitution of 0.5 mmol/g. Adjust reagent quantities based on your specific resin loading.

Materials:

-

Peptide-resin with a free N-terminal amine (post-neutralization)

-

Boc-D-Asn-ONp

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Reaction vessel for SPPS

Procedure:

-

Preparation: Ensure the N-terminal Boc group of the preceding amino acid on the resin has been removed (e.g., with 50% TFA in DCM) and that the resulting amine salt has been neutralized (e.g., with 10% DIEA in DCM) and thoroughly washed.

-

Reagent Solution: Dissolve 3.0 equivalents of Boc-D-Asn-ONp (0.5 mmol/g * 1.0 g * 3.0 = 1.5 mmol) in DMF (approx. 10 mL/g of resin).

-

Coupling: Add the Boc-D-Asn-ONp solution to the washed and neutralized peptide-resin.

-

Agitation: Agitate the mixture at room temperature for a minimum of 2-4 hours. Slower coupling kinetics of ONp esters may require longer reaction times.

-

Initial Monitoring (Optional): After ~1 hour, observe the color of the supernatant. A distinct yellow color indicates the release of p-nitrophenol and that the reaction is proceeding.

-

Washing: After the coupling period, drain the reaction vessel and wash the resin thoroughly with DMF (3 x 10 mL) to remove excess reagents and the p-nitrophenol byproduct. Follow with washes of DCM (3 x 10 mL) and Isopropanol (2 x 10 mL).

-

Self-Validation - Kaiser Test: Perform the Kaiser ninhydrin test on a small sample of the resin beads.

-

Negative Result (Yellow/Clear Beads): The coupling is complete. Proceed to the deprotection step for the next cycle.

-

Positive Result (Blue/Purple Beads): The coupling is incomplete. Immediately proceed to the Double Coupling Protocol (3.2).

-

Protocol 2: Double Coupling for Incomplete Reactions

A positive Kaiser test indicates that reactive sites remain. A second coupling is required to drive the reaction to completion and prevent deletion sequences.

Procedure:

-

Wash: After a positive Kaiser test, wash the resin with DMF (3 x 10 mL). Do NOT proceed to the deprotection step.

-

Repeat Coupling: Prepare a fresh solution of Boc-D-Asn-ONp (2.0-3.0 equivalents) in DMF as described in Protocol 3.1, step 2.

-

Second Agitation: Add the fresh solution to the resin and agitate for an additional 1-2 hours at room temperature.

-

Final Wash and Test: Drain and wash the resin as described in Protocol 3.1, step 6. Perform a second Kaiser test. If the test is still positive, consider capping the remaining free amines with acetic anhydride to prevent the formation of deletion peptides before moving to the next cycle.

Troubleshooting and Data Interpretation

The successful incorporation of Boc-D-Asn-ONp hinges on achieving complete coupling while minimizing side reactions.

Table 1: Troubleshooting Guide for Boc-D-Asn-ONp Coupling

| Symptom (Post-Coupling) | Possible Cause(s) | Recommended Solution(s) |

|---|---|---|

| Positive Kaiser Test after 4 hours | 1. Steric hindrance from the preceding amino acid. 2. Onset of peptide aggregation on the resin.[13] | 1. Perform a double coupling (Protocol 3.2). 2. Switch solvent from DMF to NMP for the second coupling. 3. Consider coupling at a slightly elevated temperature (e.g., 35-40°C). |

| LC-MS of crude peptide shows a mass of -18 Da from the target mass | Dehydration of the Asn side chain to a nitrile. | This is less common with ONp esters but can occur. The current batch is compromised. For future syntheses, ensure no strong activating/dehydrating agents are accidentally introduced. Consider using a side-chain protected derivative like Boc-D-Asn(Trt)-OH if the problem persists.[5] |

| LC-MS shows target mass, but with multiple peaks (isomers) | Aspartimide formation leading to racemization and/or β-peptide formation.[8] | 1. Reduce coupling time if possible (monitor kinetics closely). 2. Minimize exposure to base; use only the required amount of DIEA for neutralization. 3. Avoid elevated temperatures during coupling. |

| Low overall yield of the final peptide | Chronic incomplete coupling at the Asn position, leading to truncated sequences. | 1. Implement routine double coupling for this residue. 2. Increase the excess of Boc-D-Asn-ONp to 4.0 equivalents. 3. Ensure the quality of the Boc-D-Asn-ONp reagent. |

Conclusion

Boc-D-Asn-ONp remains a valuable and practical reagent for incorporating D-asparagine in Boc-SPPS. Its primary strength lies in providing a pre-activated carboxyl group that largely circumvents the critical side reaction of side-chain dehydration often seen with in-situ activation methods. However, its moderate reactivity necessitates a diligent approach to synthesis, including rigorous monitoring with the Kaiser test and a readiness to perform double coupling to ensure quantitative reactions. By understanding the chemical principles and adhering to the optimized protocols outlined in this guide, researchers can confidently utilize Boc-D-Asn-ONp to achieve high-quality synthetic peptides.

References

-

Gagnon, P., et al. (2002). Peptide Coupling of Unprotected Amino Acids through in situ p-Nitrophenyl Ester Formation. Tetrahedron Letters, 43(43), 7717–7719. [Link]

-

AAPPTec (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from AAPPTec. [Link]

-

Kopple, K. D., & Renick, R. J. (1965). The synthesis and polymerization of peptide p-nitrophenyl esters. Australian Journal of Chemistry, 18(6), 887-901. [Link]

-

Keillor, J. W., et al. (2002). Peptide Coupling of Unprotected Amino Acids Through in situ p-Nitrophenyl Ester Formation. ResearchGate. [Link]

-

Mojsov, S., et al. (1980). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. Request PDF on ResearchGate. [Link]

-

AAPPTec (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from AAPPTec. [Link]

- Barany, G., & Kneib-Cordonier, N. (1987). Protecting groups for asparagine and glutamine in peptide synthesis.

-

Smith, G. E., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. Scientific Reports, 10(1), 12975. [Link]

-

Mitchell, A. R. (2007). Studies in Solid Phase Peptide Synthesis: A Personal Perspective. OSTI.GOV. [Link]

-

AAPPTec (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from AAPPTec. [Link]

-

Schwarz, H., & Arakawa, K. (1959). The Use of p-Nitrobenzyl Esters in Peptide Synthesis. Journal of the American Chemical Society, 81(21), 5691–5695. [Link]

-

Gausepohl, H., et al. (1992). Asparagine coupling in Fmoc solid phase peptide synthesis. PubMed. [Link]

-

Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 3(4), 194-200. [Link]

-

Young, J. D., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Boc-Asn(Trt)-OH in Advancing Peptide Research. Pharma Compass. [Link]

-

Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. osti.gov [osti.gov]

- 8. peptide.com [peptide.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]

- 11. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Strategic Role of the Boc Group in Synthesis

An Application Guide to the Acid-Catalyzed Deprotection of Boc-D-Asn-ONp

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the standard methodology for the removal of the tert-butyloxycarbonyl (Boc) protecting group from N-α-Boc-D-asparagine p-nitrophenyl ester (Boc-D-Asn-ONp). The focus is on the prevalent and robust method utilizing trifluoroacetic acid (TFA), detailing the underlying chemical principles, potential side reactions, a step-by-step laboratory protocol, and methods for reaction monitoring and product validation.

In the intricate field of peptide synthesis and organic chemistry, protecting groups are indispensable tools for masking reactive functional groups to prevent unwanted side reactions.[] The tert-butyloxycarbonyl (Boc) group is a cornerstone for the protection of amines due to its stability under a wide range of reaction conditions and, crucially, its clean and efficient removal under mild acidic conditions.[2][3] The substrate in focus, Boc-D-Asn-ONp, is an activated amino acid derivative commonly used in peptide synthesis. The p-nitrophenyl (ONp) ester facilitates peptide bond formation, while the Boc group protects the α-amino group. The successful deprotection of this amino group is a critical step to enable the subsequent coupling reaction in a stepwise peptide synthesis strategy.[4]

This guide elucidates the standard deprotection protocol using trifluoroacetic acid (TFA), a reagent favored for its effectiveness and volatility, which simplifies product isolation.[2]

The Deprotection Reaction: Mechanism and Rationale

The acid-catalyzed cleavage of the Boc group is a well-understood E1 elimination reaction.[2][5] The process is efficient and typically proceeds to completion under ambient conditions.

The mechanism involves four key steps:

-

Protonation: The strong acid, TFA, protonates the carbonyl oxygen of the Boc group's carbamate functionality. This initial step activates the group for subsequent cleavage.[2][6]

-

Formation of a tert-butyl Cation: The protonated Boc group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This heterolytic cleavage generates a highly stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid intermediate.[2][5]

-

Decarboxylation: The carbamic acid is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas (CO₂).[5][6] This irreversible step provides a strong thermodynamic driving force for the reaction.

-

Amine Salt Formation: The newly liberated primary amine is immediately protonated by the excess TFA present in the reaction mixture, yielding the corresponding trifluoroacetate salt of the D-asparagine p-nitrophenyl ester.[2][5]

Diagram of the Boc Deprotection Mechanism

Caption: Mechanism of TFA-mediated Boc deprotection.

Critical Considerations and Potential Side Reactions

While TFA-mediated deprotection is robust, scientific integrity demands an awareness of potential complications.

-

tert-butylation: The primary side reaction of concern during Boc deprotection is the alkylation of nucleophilic side chains by the electrophilic tert-butyl cation.[7] While asparagine's side chain is not highly susceptible, this is a major issue for residues like Tryptophan, Methionine, and Cysteine.[8][9] The inclusion of "scavengers" like anisole or thioanisole in the reaction mixture can mitigate this by trapping the carbocation.

-

Asparagine Side Chain Integrity: The amide group in the asparagine side chain is generally stable to TFA treatment. However, under certain conditions, particularly during subsequent coupling steps with carbodiimides, dehydration to form a nitrile can occur.[9] This is less of a concern during the deprotection step itself but is an important consideration in the overall synthetic strategy.

-

Stability of the p-Nitrophenyl Ester: The ONp ester is an activated ester designed for reactivity with nucleophiles (like a free amine in a subsequent coupling step). It is generally stable to the acidic conditions of TFA deprotection. However, prolonged exposure or the presence of strong nucleophiles could lead to its cleavage.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the deprotection of Boc-D-Asn-ONp.

Safety First: Trifluoroacetic acid is highly corrosive and volatile. Dichloromethane (DCM) is a volatile organic solvent. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. The reaction generates CO₂ gas and must not be performed in a sealed container.[5][9]

Materials and Reagents

| Reagent/Material | Grade | Purpose |

| Boc-D-Asn-ONp | Peptide Synthesis | Starting material |

| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Deprotection reagent |

| Dichloromethane (DCM) | Anhydrous | Reaction solvent |

| Diethyl Ether (Et₂O) | Anhydrous, cold | Precipitation of the product salt |

| Nitrogen or Argon Gas | High Purity | To maintain an inert atmosphere |

Equipment

-

Round-bottom flask with a magnetic stir bar

-

Magnetic stir plate

-

Glass syringes and needles

-

Septa

-

Rotary evaporator

-

Centrifuge or filtration apparatus (e.g., Büchner funnel)

-

High-vacuum pump

Step-by-Step Procedure

-

Preparation: Place the Boc-D-Asn-ONp (1.0 eq) into a clean, dry round-bottom flask equipped with a magnetic stir bar. Seal the flask with a septum.

-

Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1–0.2 M concentration).

-

Deprotection Cocktail: In a separate vial, prepare the deprotection solution. A common and effective cocktail is 25-50% TFA in DCM (v/v). For example, to make 10 mL of a 25% solution, add 2.5 mL of TFA to 7.5 mL of DCM.[10][11]

-

Reaction Initiation: Using a syringe, slowly add the TFA/DCM solution (e.g., 10 eq of TFA relative to the substrate) to the flask containing the dissolved Boc-D-Asn-ONp at room temperature. A slight bubbling (CO₂ evolution) may be observed.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours.[11] The progress should be monitored by an appropriate analytical method (see Section 5).

-

Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

Product Precipitation: To the resulting oil or solid residue, add cold anhydrous diethyl ether. This will cause the trifluoroacetate salt of the product to precipitate as a solid.

-

Isolation and Drying: Collect the solid product by filtration or centrifugation. Wash the solid with additional cold diethyl ether to remove any soluble impurities. Dry the product thoroughly under high vacuum to yield H-D-Asn-ONp·TFA salt.

Diagram of the Experimental Workflow

Caption: Workflow for the deprotection of Boc-D-Asn-ONp.

Validation: Reaction Monitoring and Characterization

Self-validating protocols require rigorous monitoring. Several techniques can confirm the successful deprotection.

| Technique | Purpose | Observations |

| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress.[12] | The deprotected amine salt is significantly more polar than the Boc-protected starting material, resulting in a much lower Rf value on a silica gel plate. A ninhydrin stain will produce a colored spot for the product (primary amine) but not the starting material.[12][13] |

| Reverse-Phase HPLC | Quantitative analysis of reaction completion and product purity.[12] | The deprotected product will have a shorter retention time on a C18 column compared to the more hydrophobic, Boc-protected starting material.[14] |

| Mass Spectrometry (MS) | Confirmation of product identity. | The mass spectrum will show a peak corresponding to the molecular weight of the protonated H-D-Asn-ONp. |

| ¹H NMR Spectroscopy | Structural confirmation. | The most telling sign of successful deprotection is the complete disappearance of the large singlet peak around 1.4 ppm, which corresponds to the nine protons of the tert-butyl group. |

Troubleshooting Common Issues

| Symptom | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | Insufficient reaction time or TFA. Presence of water in the reaction mixture. | Increase reaction time and monitor by TLC/HPLC. Ensure all reagents and solvents are anhydrous. Use a larger excess of TFA. |

| Multiple Spots on TLC/HPLC | Side reactions (e.g., alkylation). Degradation of the ONp ester. | Add a scavenger (e.g., 5% anisole) to the TFA deprotection cocktail. Avoid unnecessarily long reaction times or elevated temperatures. |

| Low Product Yield | Incomplete precipitation. Product is partially soluble in diethyl ether. | Ensure the diethyl ether is sufficiently cold before addition. Use a larger volume of ether for precipitation. Perform multiple, smaller washes instead of one large wash during filtration. |

| Product is an Oil, not a Solid | Residual solvent or TFA. Product may be hygroscopic. | Ensure complete removal of solvent on the rotary evaporator. Triturate the oil with fresh cold ether multiple times. Dry extensively under high vacuum. |

Conclusion

The deprotection of the Boc group from Boc-D-Asn-ONp using a trifluoroacetic acid and dichloromethane solution is a fundamental and highly reliable transformation in synthetic chemistry. A thorough understanding of the reaction mechanism, careful attention to anhydrous conditions, and diligent monitoring are key to achieving a high yield of the desired deprotected amine salt. This protocol, when executed with the described precautions, provides a robust and reproducible method for advancing to the next stage of peptide synthesis or molecular construction.

References

-

Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]

-

Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

-

Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Available from: [Link]

-

Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available from: [Link]

-

YouTube. Boc Deprotection Mechanism | Organic Chemistry. Available from: [Link]

-

PNAS. Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. Available from: [Link]

-

Aapptec Peptides. Amino Acid Sidechain Deprotection. Available from: [Link]

-

Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]

-

ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available from: [Link]

-

ResearchGate. How to confirm BOC deprotection by TFA ?. Available from: [Link]

-

PubChem. Boc-lys(boc)-onp. Available from: [Link]

-

Common Organic Chemistry. Boc Deprotection - TFA. Available from: [Link]

-

Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]

-

ResearchGate. How should I deprotect Boc-amino group without breaking ester bond?. Available from: [Link]

-

National Institutes of Health (NIH). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

-

Hebei Boze Chemical Co., Ltd. BOC deprotection. Available from: [Link]

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. BOC Protection and Deprotection [bzchemicals.com]

- 10. chempep.com [chempep.com]

- 11. Boc Deprotection - TFA [commonorganicchemistry.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. bachem.com [bachem.com]

Application Notes for the Strategic Incorporation of D-Asparagine in Peptide Synthesis using Boc-D-Asn-ONp

Introduction: Overcoming the Asparagine Challenge in Modern Peptide Design

The chemical synthesis of peptides is a cornerstone of biochemical research and pharmaceutical development. While automated solid-phase peptide synthesis (SPPS) has revolutionized the field, the incorporation of certain amino acids remains a significant challenge. Asparagine (Asn) is notoriously problematic due to its side-chain amide, which can participate in undesirable side reactions. During carboxyl group activation, particularly with carbodiimides, the side-chain can dehydrate to form a β-cyanoalanine residue.[1][2] Furthermore, the peptide backbone nitrogen can attack the side-chain carbonyl, leading to the formation of a five-membered aspartimide ring, a reaction that often results in a mixture of α- and β-coupled peptides and can cause racemization.[3][4][5]

The inclusion of D-amino acids, such as D-Asparagine (D-Asn), is a critical strategy in modern peptidomimetic and drug design. Peptides containing D-amino acids often exhibit enhanced proteolytic stability, improved oral bioavailability, and unique conformational properties that can lead to higher receptor affinity and selectivity.

This guide details the application of Nα-Boc-D-asparagine p-nitrophenyl ester (Boc-D-Asn-ONp) , a specialized reagent designed for the efficient and reliable incorporation of D-Asn residues. The use of a pre-activated p-nitrophenyl (ONp) ester for the carboxyl group circumvents the need for in situ activation with reagents that can promote side-chain dehydration. This approach provides a clean, controlled, and effective method for synthesizing high-purity peptides containing D-asparagine for advanced research applications.

Physicochemical Properties and Handling of Boc-D-Asn-ONp

Proper handling and storage are critical to maintaining the reactivity and purity of Boc-D-Asn-ONp. The compound is a stable, crystalline solid that is readily handled in a laboratory setting.

| Property | Value | Reference |

| Chemical Name | Nα-(tert-butyloxycarbonyl)-D-asparagine p-nitrophenyl ester | N/A |

| Molecular Formula | C₁₅H₁₉N₃O₇ | [6][7] |

| Molecular Weight | 369.33 g/mol | N/A |

| CAS Number | 104199-82-8 | [8] |

| Appearance | White to off-white crystalline powder | [9] |

| Storage | Store at 2–8 °C, desiccated. Keep container tightly closed. | [6][9] |

| Solubility | Soluble in DMF, DCM, THF, and other common organic solvents. | [10] |

Safety and Handling:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11]

-

Handle in a well-ventilated area or chemical fume hood to avoid inhalation of dust.[6]

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[11]

-

Refer to the Safety Data Sheet (SDS) for complete hazard information.

Mechanism of Action: The Advantage of p-Nitrophenyl Ester Activation

The efficacy of Boc-D-Asn-ONp lies in the chemical properties of the p-nitrophenyl (ONp) ester. The ONp group is an "active ester," meaning it is a good leaving group, which facilitates the peptide bond-forming reaction.

The mechanism proceeds via a direct nucleophilic acyl substitution:

-

The free α-amino group of the N-terminal residue on the growing peptide chain acts as a nucleophile.

-

It attacks the electrophilic carbonyl carbon of the Boc-D-Asn-ONp.

-

This forms a tetrahedral intermediate.

-

The intermediate collapses, and the peptide bond is formed with the release of p-nitrophenoxide, which is stabilized by the electron-withdrawing nitro group. This anion is subsequently protonated during wash steps to yield the p-nitrophenol byproduct.

This pre-activation strategy avoids the use of strong dehydrating agents like carbodiimides during the coupling step, thereby minimizing the risk of side-chain nitrile formation.[1]

Caption: Mechanism of peptide bond formation using Boc-D-Asn-ONp.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-D-Asn-ONp is ideally suited for Boc-based SPPS. The synthesis follows a cyclical process of deprotection, neutralization, and coupling.

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Protocol 1: Incorporation of D-Asn via Boc-SPPS

This protocol describes a single coupling cycle for adding Boc-D-Asn-ONp to a growing peptide chain anchored on a solid support (e.g., Merrifield or PAM resin).

Materials and Reagents:

-

Peptide-resin with a free N-terminal amine

-

Boc-D-Asn-ONp

-

Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[12]

-

Neutralization Solution: 10% Diisopropylethylamine (DIEA) in DCM[13]

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), DCM, Isopropanol (IPA)

-

Ninhydrin test kit

-

Solid-phase synthesis vessel and shaker

Procedure:

-

Resin Preparation: If starting a new synthesis, ensure the first amino acid is properly anchored to the resin. For an ongoing synthesis, begin with the Nα-Boc protected peptide-resin from the previous cycle.

-

Boc Deprotection: a. Swell the peptide-resin in DCM for 10 minutes. b. Drain the solvent and add the Deprotection Solution (approx. 10 mL per gram of resin). c. Agitate for 1-2 minutes, drain, and add fresh Deprotection Solution.[12] d. Agitate for an additional 20-30 minutes to ensure complete removal of the Boc group.[14]

-

Washing: a. Drain the deprotection solution. b. Wash the resin thoroughly to remove residual TFA and the cleaved tert-butyl cation. A typical wash sequence is: DCM (3x), IPA (2x), DCM (3x). Each wash should be for 1 minute with agitation.[12]

-

Neutralization: a. Add the Neutralization Solution to the resin and agitate for 2 minutes. Repeat this step.[12] This converts the N-terminal ammonium trifluoroacetate salt to a free amine, which is necessary for coupling. b. Wash the resin thoroughly to remove excess base: DCM (3x), DMF (3x).

-

Coupling Reaction: a. In a separate vessel, dissolve Boc-D-Asn-ONp (2.0 to 3.0 molar equivalents relative to the resin's initial substitution level) in DMF (approx. 5-8 mL per gram of resin). b. Add the Boc-D-Asn-ONp solution to the neutralized peptide-resin. c. Agitate the mixture at room temperature. The yellow color of the p-nitrophenoxide leaving group may become visible in the solution as the reaction proceeds.

-

Monitoring the Reaction: a. After 1-2 hours, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a ninhydrin (Kaiser) test.[1] b. Interpretation:

- Negative Result (yellow beads): The coupling is complete. Proceed to the final wash step.

- Positive Result (blue/purple beads): The coupling is incomplete. Allow the reaction to proceed for another 1-2 hours and re-test. If the test remains positive, a recoupling may be necessary after washing the resin.

-

Final Wash: a. Once the coupling is complete, drain the reaction solution. b. Wash the resin thoroughly to remove all soluble materials, including unreacted Boc-D-Asn-ONp and the p-nitrophenol byproduct. A recommended sequence is: DMF (3x), DCM (3x), IPA (2x). c. The peptide-resin is now ready for the next deprotection and coupling cycle.

Application in Solution-Phase Peptide Synthesis

While less common for long sequences, solution-phase synthesis is valuable for producing dipeptides, peptide fragments for convergent synthesis, or for large-scale production.[15][16] Boc-D-Asn-ONp is an excellent reagent for these applications due to its clean reactivity.

Protocol 2: Solution-Phase Synthesis of a Dipeptide (Boc-D-Asn-Phe-OMe)

This protocol details the synthesis of a protected dipeptide in solution.

Materials and Reagents:

-

Boc-D-Asn-ONp

-

L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

-

N-Methylmorpholine (NMM) or Triethylamine (TEA)

-

Solvents: Tetrahydrofuran (THF) or DMF, Ethyl acetate (EtOAc), Dichloromethane (DCM)

-

Aqueous Solutions: 1 M HCl, Saturated NaHCO₃, Saturated NaCl (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Thin Layer Chromatography (TLC) plates and appropriate mobile phase (e.g., 5% MeOH in DCM)

Procedure:

-

Reactant Preparation: a. Dissolve H-Phe-OMe·HCl (1.0 equivalent) in THF or DMF in a round-bottom flask equipped with a magnetic stirrer. b. Cool the solution in an ice bath (0 °C). c. Add NMM (1.0 equivalent) dropwise to neutralize the hydrochloride salt and generate the free amine. Stir for 10 minutes.

-

Coupling Reaction: a. In a separate flask, dissolve Boc-D-Asn-ONp (1.05 equivalents) in a minimal amount of THF or DMF. b. Add the Boc-D-Asn-ONp solution to the cold H-Phe-OMe solution. c. Allow the reaction to warm to room temperature and stir overnight (or until completion as monitored by TLC). The reaction progress can be followed by observing the disappearance of the starting materials and the appearance of the product spot.

-

Work-up: a. Remove the solvent under reduced pressure (rotary evaporation). b. Dissolve the residue in Ethyl Acetate (EtOAc). c. Wash the organic layer sequentially with:

- 1 M HCl (2x) (to remove any unreacted amine and NMM)

- Saturated NaHCO₃ (3x) (to remove the p-nitrophenol byproduct, which will turn the aqueous layer yellow)

- Saturated NaCl (brine) (1x) d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: a. The resulting crude product is often a solid or oil. b. If necessary, purify the dipeptide by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) or by flash column chromatography on silica gel. c. Characterize the final product by NMR and Mass Spectrometry to confirm its identity and purity.

Conclusion

Boc-D-Asn-ONp is a highly effective and strategic reagent for the incorporation of D-asparagine into peptide sequences. By utilizing a pre-activated p-nitrophenyl ester, it elegantly bypasses the common side reactions of side-chain dehydration and aspartimide formation that plague conventional activation methods. This leads to higher purity crude products, simplifies purification, and ensures the structural integrity of the final peptide. The protocols outlined herein provide researchers, scientists, and drug development professionals with reliable methodologies for both solid-phase and solution-phase synthesis, enabling the creation of complex and novel peptides with enhanced biological properties.

References

- BenchChem (2025). Understanding Boc protection and deprotection in peptide synthesis.

-

Chemistry LibreTexts (2024). Peptide Synthesis. [Link]

-

Gao, X., et al. (2000). Peptide Synthesis Based on t-Boc Chemistry and Solution Photogenerated Acids. Org. Lett. 2000, 2, 11, 1573–1575. [Link]

-

ResearchGate (n.d.). A schematic representation of peptide synthesis using Boc protected amino acid.... [Link]

-

AAPPTec, LLC (n.d.). Safety Data Sheet: Boc-Asn-ONp. [Link]

-

Angewandte Chemie (n.d.). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Link]

-